Louisianin B
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Overview
Description
Louisianin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Biological Activity
Louisianin B, part of the louisianin alkaloid family, was first isolated in 1995 and is known for its antibacterial and anticancer activities. A significant body of research focuses on synthesizing this compound, revealing its potential in medical and pharmaceutical applications. Catozzi et al. (2009) detailed the synthesis of this compound through a method involving a 1,2,4-triazine inverse-electron-demand Diels-Alder approach, highlighting its antibacterial and anticancer properties. This synthesis route provides a foundation for the further exploration of this compound's therapeutic potential and allows for the production of both racemic form and the (-)-enantiomer of this compound, which are crucial for biological studies and drug development processes. The efficient synthesis of this compound and its enantiomers is pivotal for advancing research into its biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The research underscores the importance of synthetic chemistry in unlocking the therapeutic potential of natural products like this compound (Catozzi, Edwards, Raw, Wasnaire, & Taylor, 2009).
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-hydroxy-4-prop-2-enyl-2,5,6,7-tetrahydrocyclopenta[c]pyridin-1-one |
InChI |
InChI=1S/C11H13NO2/c1-2-3-7-6-12-11(14)8-4-5-9(13)10(7)8/h2,6,9,13H,1,3-5H2,(H,12,14) |
InChI Key |
NZZUGPBVTIKHMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC(=O)C2=C1C(CC2)O |
Synonyms |
7-(2-propen-1-yl)cyclopenta(c)pyridine-1,4-diol louisianin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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